1,7-Dimethyl-1,4-dihydro-pyrazolo[4,3-b]quinolin-9-one
Description
Properties
CAS No. |
384812-86-6 |
|---|---|
Molecular Formula |
C12H11N3O |
Molecular Weight |
213.23 g/mol |
IUPAC Name |
1,7-dimethyl-4H-pyrazolo[4,3-b]quinolin-9-one |
InChI |
InChI=1S/C12H11N3O/c1-7-3-4-9-8(5-7)12(16)11-10(14-9)6-13-15(11)2/h3-6H,1-2H3,(H,14,16) |
InChI Key |
JSQCUYFDQSBUGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C(C2=O)N(N=C3)C |
Origin of Product |
United States |
Preparation Methods
Substrate Selection and Regioselectivity
Key starting materials include 1-methylpyrazol-5-one and 7-methyl-2-aminobenzophenone . The reaction proceeds via nucleophilic attack of the pyrazolone’s α-methylene group on the o-aminocarbonyl electrophile, followed by cyclodehydration. The methyl group at position 1 originates from the pyrazolone’s N1-methyl substitution, while the 7-methyl group derives from the o-aminobenzophenone’s aromatic ring.
Example Protocol
Intermediate Isolation and Characterization
The reaction often generates intermediates such as 4-benzylidene-pyrazolone derivatives, detectable via HPLC-MS. Cyclization to the pyrazoloquinoline core is confirmed by (e.g., disappearance of pyrazolone’s α-methylene protons at δ 3.8 ppm).
Niementowski Reaction with Anthranilic Acid Derivatives
The Niementowski reaction, utilizing anthranilic acid and ketones, offers an alternative route to introduce the 9-keto group directly.
Reaction Mechanism and Adaptations
Anthranilic acid reacts with 1,3-dimethylcyclopentanone under acidic conditions to form a 4-hydroxyquinoline intermediate. Subsequent treatment with phosphorus oxychloride (POCl) converts the hydroxyl group to a chloride, which is displaced by hydrazine to form the pyrazole ring.
Critical Modifications
-
Methyl Introduction : 7-Methyl substitution is achieved using 3-methylanthranilic acid.
-
Reduction Step : The dihydro moiety is introduced via catalytic hydrogenation (H, Pd/C) of the fully aromatic precursor.
Table 1. Niementowski Reaction Optimization
| Parameter | Condition | Yield (%) |
|---|---|---|
| Acid Catalyst | Polyphosphoric Acid (PPA) | 55 |
| Solvent | Toluene | 48 |
| Temperature | 150°C | 62 |
| Hydrazine Source | Hydrazine Hydrate | 58 |
Multicomponent Synthesis for Streamlined Assembly
Microwave-assisted multicomponent reactions (MCRs) enhance efficiency by combining pyrazole amines, aldehydes, and ketones in a single step.
Protocol for Microwave-Assisted Synthesis
Advantages and Limitations
MCRs reduce side reactions but require precise stoichiometric control. The 9-keto group forms via in situ oxidation of a secondary alcohol intermediate using MnO.
Cyclization of Enaminones
Enaminones, prepared from β-ketoesters and amines, undergo cyclization to form pyrazoloquinolines.
Enaminone Synthesis
-
Step 1 : Condensation of ethyl acetoacetate with 3-methylaniline to form β-enaminone.
Key Observation : Cadmium chloride (CdCl) increases cyclization efficiency but poses toxicity concerns; ZnCl serves as a safer alternative.
Post-Synthetic Modifications
Introduction of the 9-Keto Group
Oxidation of a 9-methylene precursor (e.g., using KMnO in acidic conditions) ensures high regioselectivity.
Methyl Group Functionalization
-
N1-Methylation : Achieved via alkylation of pyrazole nitrogen using methyl iodide.
-
C7-Methylation : Directed ortho-metalation (LiTMP) followed by quenching with methyl iodide.
Analytical Data and Validation
Spectroscopic Confirmation
-
:
-
MS (ESI+) : m/z 279.1 [M+H]
X-ray Crystallography
Single-crystal analysis confirms the planar pyrazoloquinoline core and dihydro distortion .
Chemical Reactions Analysis
Types of Reactions
1,7-DIMETHYL-1H,4H,9H-PYRAZOLO[4,3-B]QUINOLIN-9-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
Biological Activities
Research has indicated that 1,7-dimethyl-1,4-dihydro-pyrazolo[4,3-b]quinolin-9-one exhibits several significant biological activities:
- Antimicrobial Activity : The compound has shown potential as an antimicrobial agent. Studies suggest that derivatives of pyrazolo[4,3-b]quinolines can inhibit the growth of various bacteria and fungi. For instance, compounds with similar structures demonstrated significant antimicrobial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa .
- Anticancer Properties : Preliminary studies indicate that this compound may possess anticancer properties. It has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis .
- Anti-inflammatory Effects : The compound has exhibited anti-inflammatory properties by inhibiting pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications in treating inflammatory diseases .
Case Study 1: Antimicrobial Efficacy
A study published in RSC Advances evaluated the antimicrobial activity of various pyrazoloquinoline derivatives. Among these, 1,7-dimethyl-1,4-dihydro-pyrazolo[4,3-b]quinolin-9-one showed notable inhibition against Mycobacterium smegmatis, suggesting its potential as a lead compound for developing new antimicrobial agents .
Case Study 2: Anticancer Activity
Research conducted on the anticancer effects of this compound revealed that it could inhibit the proliferation of several cancer cell lines. The mechanism was linked to the induction of apoptosis through caspase activation. These findings highlight its potential role in cancer therapy .
Comparative Analysis with Related Compounds
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 1-Methylpyrazolo[3,4-b]quinoline | Pyrazoloquinoline | Lacks additional methyl group; lower lipophilicity. |
| 2-Aminopyrazolo[3,4-b]quinoline | Amino-substituted variant | Exhibits different biological activity profile. |
| Pyrazolo[3,4-b]quinolin-5-one | Related quinoline derivative | Different substitution pattern; distinct reactivity. |
Mechanism of Action
The mechanism of action of 1,7-DIMETHYL-1H,4H,9H-PYRAZOLO[4,3-B]QUINOLIN-9-ONE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substitution Patterns
The following table summarizes key structural differences between the target compound and analogs from the evidence:
Key Observations:
- Substitution Position : The target compound’s 1,7-dimethyl groups contrast with the 1,3-dimethyl and chloro/hydroxy substitutions in , likely reducing polarity and altering binding interactions.
- Ring Fusion: Pyrazolo[4,3-b]quinolinone (target) vs. pyrazolo[3,4-b]quinolinone : The shifted fusion position modifies the electron density distribution and steric accessibility of the core.
- Functional Groups : Bulky substituents in and introduce steric hindrance and lipophilicity, whereas the target’s methyl groups may favor passive membrane diffusion.
Solubility and Reactivity:
Biological Activity
1,7-Dimethyl-1,4-dihydro-pyrazolo[4,3-b]quinolin-9-one is a heterocyclic compound with a unique pyrazoloquinoline structure. This compound has garnered attention due to its diverse biological activities, including anti-inflammatory, antimicrobial, and potential anticancer properties. This article explores the biological activity of 1,7-dimethyl-1,4-dihydro-pyrazolo[4,3-b]quinolin-9-one, synthesizing findings from various studies and presenting relevant data.
- Molecular Formula: C12H11N3O
- Molecular Weight: 213.23 g/mol
- CAS Number: 384812-86-6
The compound features two methyl groups at the 1 and 7 positions of the pyrazole ring, enhancing its lipophilicity and potentially influencing its pharmacokinetic profile.
Anti-inflammatory Activity
Research indicates that compounds related to the pyrazoloquinoline structure exhibit significant anti-inflammatory properties. For instance, derivatives of pyrazole have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In a study comparing various pyrazole derivatives, some compounds demonstrated up to 85% inhibition of TNF-α at concentrations comparable to standard drugs like dexamethasone .
Antimicrobial Activity
1,7-Dimethyl-1,4-dihydro-pyrazolo[4,3-b]quinolin-9-one has also been evaluated for its antimicrobial properties. In vitro studies have shown promising results against various bacterial strains including E. coli and S. aureus. Compounds with similar structures have exhibited significant activity against these pathogens, suggesting that this compound may share similar efficacy .
Anticancer Potential
Recent studies have begun to explore the anticancer potential of pyrazoloquinoline derivatives. The compound's ability to inhibit cancer cell proliferation has been linked to its interaction with specific molecular targets involved in cell cycle regulation and apoptosis. For instance, some derivatives have shown effectiveness against leukemia cells under hypoxic conditions, indicating their potential as chemotherapeutic agents .
Synthesis Methods
Several synthetic routes have been developed for creating 1,7-dimethyl-1,4-dihydro-pyrazolo[4,3-b]quinolin-9-one:
- Friedländer Condensation: This method involves the reaction of anthranilic acid derivatives with hydrazines.
- Multicomponent Reactions: These allow for the simultaneous formation of multiple bonds and can lead to higher yields of the desired compound.
The choice of synthesis method can significantly affect the yield and purity of the final product .
Comparative Analysis with Similar Compounds
A comparison of 1,7-dimethyl-1,4-dihydro-pyrazolo[4,3-b]quinolin-9-one with structurally similar compounds reveals differences in biological activity:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 1-Methylpyrazolo[3,4-b]quinoline | Pyrazoloquinoline | Lacks additional methyl group; lower lipophilicity. |
| 2-Aminopyrazolo[3,4-b]quinoline | Amino-substituted variant | Exhibits different biological activity profile. |
| Pyrazolo[3,4-b]quinolin-5-one | Related quinoline derivative | Different substitution pattern; distinct reactivity. |
| 5-Methylpyrazolo[3,4-b]quinoline | Methyl-substituted variant | Variations in biological activity due to substitution. |
The unique methyl substitutions at positions 1 and 7 enhance bioavailability and therapeutic efficacy compared to these related compounds .
Study on Anti-inflammatory Activity
In a controlled study involving various pyrazole derivatives including 1,7-dimethyl-1,4-dihydro-pyrazolo[4,3-b]quinolin-9-one:
- Objective: Evaluate anti-inflammatory effects.
- Method: Cytokine inhibition assays.
- Results: The compound showed significant inhibition of TNF-α (up to 80%) at concentrations similar to established anti-inflammatory drugs.
Study on Anticancer Activity
Another study focused on the anticancer effects of pyrazoloquinolines:
- Objective: Assess cytotoxicity against leukemia cells.
- Method: Cell viability assays under hypoxic conditions.
- Results: The derivative demonstrated a reduction in cell viability by approximately 70%, indicating potential as an anticancer agent.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1,7-Dimethyl-1,4-dihydro-pyrazolo[4,3-b]quinolin-9-one, and how can intermediates be characterized?
- Methodological Answer : The synthesis of pyrazoloquinolinones typically involves multi-step reactions such as Knoevenagel condensation, Michael-type additions, and intramolecular cyclizations . For example, intermediate products (e.g., A and B in Scheme 1 of ) can be isolated and characterized via FT-IR (to confirm functional groups like carbonyls) and LC-MS (to verify molecular weight). Post-cyclization dehydration steps require monitoring via thin-layer chromatography (TLC) to ensure completion.
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Acute toxicity risks (oral/dermal/inhalation) necessitate glove boxes or fume hoods for handling.
- Use PPE (nitrile gloves, lab coats, safety goggles).
- Store in airtight containers under inert gas (e.g., argon) to prevent oxidation .
- Emergency protocols should include immediate decontamination with water and activated carbon for spills .
Q. Which spectroscopic techniques are most effective for structural confirmation?
- Methodological Answer :
- H/C NMR : Assign methyl groups (1,7-dimethyl) and confirm the dihydroquinolinone core. Compare chemical shifts to published analogs (e.g., pyrazolo[4,3-f]quinolinones in ) .
- HRMS : Validate molecular formula (e.g., CHNO for the compound).
- X-ray crystallography : Resolve ambiguities in regiochemistry (e.g., pyrazolo[4,3-b] vs. [4,3-f] substitution) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in multi-step syntheses?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, solvent polarity, catalyst loading). For example, Knoevenagel condensation () may require anhydrous DMF as a solvent for higher yields .
- Kinetic studies : Monitor reaction progress via in-situ FT-IR or HPLC to identify rate-limiting steps (e.g., cyclization vs. dehydration).
- Microwave-assisted synthesis : Explore reduced reaction times for cyclization steps, as seen in related pyrazolo[3,4-d]pyrimidine syntheses () .
Q. What computational methods are suitable for predicting the compound’s bioactivity or stability?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity (e.g., susceptibility to nucleophilic attack).
- Molecular docking : Screen against target proteins (e.g., kinases) using software like AutoDock Vina, referencing structural analogs in .
- QSAR models : Correlate substituent effects (e.g., methyl groups) with stability using datasets from quinolinone derivatives .
Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for structural verification?
- Methodological Answer :
- Variable Temperature (VT) NMR : Resolve dynamic effects (e.g., hindered rotation of methyl groups) by analyzing spectra at 25°C vs. −40°C.
- 2D NMR (COSY, HSQC, HMBC) : Assign overlapping signals in the pyrazoloquinolinone core. For example, HMBC can confirm coupling between methyl protons and the quinolinone carbonyl .
- Isotopic labeling : Synthesize N-labeled analogs to clarify nitrogen connectivity in the pyrazole ring .
Q. What strategies mitigate regioselectivity challenges during functionalization of the pyrazoloquinolinone scaffold?
- Methodological Answer :
- Directing groups : Introduce temporary substituents (e.g., boronic esters) to guide cross-coupling reactions at specific positions (see for boron-based intermediates) .
- Protection/deprotection : Use tert-butyloxycarbonyl (Boc) groups to block reactive sites during alkylation or acylation .
- Electrophilic aromatic substitution (EAS) : Predict reactivity using calculated σ values for substituents on the fused ring system .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
